molecular formula C7H8ClNO3 B2897669 5-Methoxypyridine-2-carboxylic acid hydrochloride CAS No. 37742-90-8

5-Methoxypyridine-2-carboxylic acid hydrochloride

Cat. No.: B2897669
CAS No.: 37742-90-8
M. Wt: 189.6
InChI Key: YTSRPVUBYKBLLR-UHFFFAOYSA-N
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Description

5-Methoxypyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₇H₈ClNO₃ and a molecular weight of 189.6 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is commonly used in various chemical and pharmaceutical research applications.

Scientific Research Applications

5-Methoxypyridine-2-carboxylic acid hydrochloride is used in a wide range of scientific research applications:

Safety and Hazards

This compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyridine-2-carboxylic acid hydrochloride typically involves the methoxylation of pyridine derivatives. One common method is the reaction of 5-chloropyridine-2-carboxylic acid with methanol in the presence of a base such as sodium hydroxide, followed by acidification with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methoxypyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and carboxylic acid moiety play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: 5-Methoxypyridine-2-carboxylic acid hydrochloride is unique due to the presence of the methoxy group, which imparts specific chemical reactivity and binding characteristics. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-methoxypyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c1-11-5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSRPVUBYKBLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37742-90-8
Record name 5-methoxypyridine-2-carboxylic acid hydrochloride
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